molecular formula C19H20N2O2S B1293874 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS No. 24476-55-9

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Cat. No.: B1293874
CAS No.: 24476-55-9
M. Wt: 340.4 g/mol
InChI Key: RQTVIKMRXYJTDX-UHFFFAOYSA-N
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Description

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C19H20N2O2S and a molecular weight of 340.44 g/mol It is characterized by the presence of a piperidine ring substituted with a phenyl group, a p-tolylsulphonyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Sulphonylation: The p-tolylsulphonyl group is introduced through a sulphonylation reaction using p-toluenesulfonyl chloride and a base such as pyridine.

    Nitrile Formation: The carbonitrile group is introduced by reacting the intermediate compound with a cyanating agent such as sodium cyanide under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulphonyl group.

Scientific Research Applications

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.

    Industrial Chemistry: The compound is used in the synthesis of other chemicals and materials with industrial applications.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The piperidine ring and the sulphonyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine-4-carbonitrile: Lacks the p-tolylsulphonyl group.

    1-(p-Tolylsulphonyl)piperidine-4-carbonitrile: Lacks the phenyl group.

    4-Phenyl-1-(m-tolylsulphonyl)piperidine-4-carbonitrile: Has a different position of the sulphonyl group.

Uniqueness

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile is unique due to the presence of both the phenyl and p-tolylsulphonyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-13-11-19(15-20,12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTVIKMRXYJTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179243
Record name 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24476-55-9
Record name 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24476-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
Source EPA DSSTox
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Record name 4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
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Synthesis routes and methods

Procedure details

17.2 g (89.8 mmol) of 4-methylbenzenesulfonyl chloride dissolved in 150 mL of dichloromethane are added to a solution of 20 g (89.8 mmol) of 4-phenylpiperidine-4-carbonitrile and 28 mL of triethylamine in 200 mL of dichloromethane. The reaction mixture is stirred for 1 hour at room temperature. The reaction is stopped by adding 200 mL of water, and is then extracted with dichloromethane. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then taken up in diethyl ether and filtered off. 30.3 g of 4-phenyl-1-(toluene-4-sulfonyl)piperidin-4-carbonitrile in the form of a white powder are obtained in a yield of 99%.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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